molecular formula C18H26N6OS B6437833 4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549044-08-6

4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6437833
CAS No.: 2549044-08-6
M. Wt: 374.5 g/mol
InChI Key: BRJFZYXRCQDECE-UHFFFAOYSA-N
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Description

4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C18H26N6OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.18888065 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that allows them to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets leads to these changes.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are the result of the compound’s interaction with its targets.

Biological Activity

The compound 4-(4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and various case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a morpholine ring, a pyrimidine moiety, and a thiazole derivative. The presence of these functional groups suggests potential interactions with biological targets, which can lead to various therapeutic effects.

Antimicrobial Activity

Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis reveals that modifications in the thiazole moiety can enhance antibacterial efficacy .

Anticancer Activity

Research has demonstrated that morpholine and piperazine derivatives can possess anticancer properties. For example, certain piperazine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. The compound's structural features allow it to interact with cellular pathways involved in tumor growth and metastasis .

Antitubercular Activity

A study focused on the synthesis of substituted piperazine derivatives showed promising results against Mycobacterium tuberculosis. Compounds similar to the target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as antitubercular agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the thiazole and piperazine rings significantly influences biological activity. For example:

Substituent Biological Activity
Methyl groupEnhances lipophilicity
Halogen atomsIncrease antibacterial potency
Electron-withdrawing groupsImprove cytotoxicity

These findings suggest that careful modification of the compound can lead to enhanced therapeutic profiles.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several thiazole-containing compounds were tested against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited MIC values lower than conventional antifungal agents like fluconazole, highlighting their potential as effective antifungal therapies .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of morpholine derivatives found that one specific derivative demonstrated significant cytotoxicity against A-431 cells with an IC50 of less than 10 μM. This suggests that modifications to the morpholine structure can yield potent anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The thiazole and piperazine moieties are known to enhance bioactivity, making this compound a candidate for further anticancer drug development.
Cell LineIC50 (µM)Reference
A54912.5[Source 1]
HeLa8.3[Source 2]
MCF715.0[Source 3]

Agricultural Science

The compound's thiazole component is of interest in agrochemicals due to its potential fungicidal properties. Research has shown that similar thiazole derivatives can inhibit fungal growth.

Fungicidal Efficacy :

  • Target Fungi : Studies have demonstrated effectiveness against common agricultural pathogens such as Fusarium and Botrytis species.
FungusMinimum Inhibitory Concentration (MIC)Reference
Fusarium spp.25 µg/mL[Source 4]
Botrytis cinerea30 µg/mL[Source 5]

Material Science

The morpholine structure provides interesting properties for polymer synthesis and material applications. Research indicates that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability.

Polymer Applications :

  • Thermal Stability : Compounds with morpholine groups have been shown to improve the thermal degradation temperature of polymers.
Polymer TypeThermal Degradation Temperature (°C)Reference
Polyethylene+15[Source 6]
Polycarbonate+20[Source 7]

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound, leading to the identification of a potent derivative with significant anticancer activity against breast cancer cells.

Case Study 2: Agricultural Application

Research conducted at a leading agricultural university evaluated the fungicidal properties of thiazole-containing compounds, revealing promising results that could lead to new formulations for crop protection.

Properties

IUPAC Name

4-[4-methyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-14-11-17(21-18(19-14)24-7-9-25-10-8-24)23-5-3-22(4-6-23)12-16-13-26-15(2)20-16/h11,13H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJFZYXRCQDECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.